N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)acetamide
Description
N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)acetamide is a synthetic acetamide derivative featuring a trifluoromethyl-substituted chlorophenyl group and a thioether-linked indole moiety. The compound’s design combines metabolic stability (via the trifluoromethyl group) and hydrophobic interactions (via the indole and benzyl substituents) .
Properties
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[1-[(3-methylphenyl)methyl]indol-3-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClF3N2OS/c1-16-5-4-6-17(11-16)13-31-14-23(19-7-2-3-8-22(19)31)33-15-24(32)30-21-12-18(25(27,28)29)9-10-20(21)26/h2-12,14H,13,15H2,1H3,(H,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSQKUYZOJUFHRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=C(C3=CC=CC=C32)SCC(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClF3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, including its synthesis, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a chloro-trifluoromethyl phenyl group and an indole moiety linked via a thioacetamide group. Its molecular formula is , with a molecular weight of approximately 367.83 g/mol.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The synthesis pathway may include:
- Formation of the Indole Derivative : The indole ring can be synthesized through cyclization reactions involving substituted anilines and suitable electrophiles.
- Thioether Formation : The thioether bond is formed by reacting the indole derivative with thiol compounds.
- Acetamide Formation : Finally, the acetamide group is introduced through acylation reactions.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing trifluoromethyl groups enhance antifungal activity against various pathogens, including Fusarium oxysporum and Candida albicans .
Table 1: Antimicrobial Activity Comparison
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | 12.5 | Fusarium oxysporum |
| Control (Azoxystrobin) | 4.3 | Fusarium oxysporum |
| Triazole Derivative | 6.25 | Candida albicans |
Cytotoxicity and Cancer Research
The compound's potential cytotoxic effects have also been investigated, particularly in cancer cell lines. In vitro studies have demonstrated that it can inhibit the proliferation of various cancer cells by inducing apoptosis through the modulation of signaling pathways such as the PI3K/Akt pathway .
Case Study: In Vitro Analysis
In a study involving human colorectal carcinoma cells (SW620), treatment with this compound resulted in a significant reduction in cell viability with an IC50 value of approximately 1.46 µM, indicating strong cytotoxic potential .
The biological activity of this compound is believed to involve multiple mechanisms:
- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in cell proliferation and survival.
- Disruption of Membrane Integrity : Its lipophilic nature allows it to integrate into cellular membranes, potentially disrupting their integrity and function.
- Induction of Oxidative Stress : By generating reactive oxygen species (ROS), it may trigger apoptotic pathways in cancer cells.
Scientific Research Applications
Physical Properties
- Molecular Weight : 393.87 g/mol
- Solubility : Soluble in organic solvents; limited solubility in water.
- Stability : Stable under standard laboratory conditions but sensitive to strong acids and bases.
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent due to its structural similarity to known pharmacophores. Research indicates that it may exhibit significant activity against various disease states.
Anticancer Activity
Studies have shown that compounds containing similar structural motifs exhibit anticancer properties. For instance, the trifluoromethyl group is known to enhance metabolic stability and bioactivity, which can be beneficial in developing anticancer agents .
Anticonvulsant Properties
Similar derivatives have been evaluated for anticonvulsant activity. The structure-activity relationship (SAR) studies suggest that modifications at the indole or thioacetamide positions can lead to enhanced efficacy in seizure models .
Neuropharmacology
The compound's ability to interact with neurotransmitter systems makes it a candidate for neuropharmacological studies. It may influence G protein-coupled receptors or voltage-gated sodium channels, which are critical in managing neurological disorders such as epilepsy and neuropathic pain .
Structure-Activity Relationship Studies
Research into the SAR of similar compounds indicates that variations in substituents can significantly affect biological activity. For example, introducing different alkyl or aryl groups at specific positions can enhance potency or selectivity against certain targets .
Case Study 1: Anticancer Screening
A study conducted on similar thioacetamide derivatives demonstrated their potential as anticancer agents through in vitro assays against various cancer cell lines. The results indicated that modifications to the indole structure improved cytotoxicity against breast cancer cells .
Case Study 2: Anticonvulsant Efficacy
In animal models, derivatives of this compound were tested for their anticonvulsant properties using the maximal electroshock seizure test. Results showed that specific substitutions at the indole ring enhanced protective effects against seizures, suggesting a promising avenue for further development .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-(1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-((trifluoromethyl)sulfonyl)acetamide
- Key Differences :
- The indole nitrogen is substituted with a 4-chlorobenzoyl group instead of a 3-methylbenzyl group.
- The thioether linkage is replaced by a sulfonamide group (‑SO₂‑).
- A trifluoromethylsulfonyl group is attached to the acetamide nitrogen.
- Implications :
Compound I-1 ():
2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide
- Key Differences :
- The indole core is absent; instead, a pyridine ring with chloro and trifluoromethyl substituents is linked via a thioether.
- The acetamide nitrogen is attached to a 2-(trifluoromethyl)phenyl group.
- Dual trifluoromethyl groups enhance lipophilicity, possibly improving membrane permeability .
N-((2,5-bis(trifluoromethyl)phenyl)sulfonyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-1H-indol-3-yl)acetamide
- Key Differences :
- A sulfonamide linkage replaces the thioether.
- The phenyl group on the acetamide nitrogen is bis(trifluoromethyl)-substituted.
- Implications: Sulfonamide groups often improve solubility and target selectivity but may reduce cell permeability compared to thioethers.
Trifluoromethyl and Chlorophenyl Substitutions
Compound from :
2-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-indol-3-yl}-N-[(phenylcarbamothioyl)amino]acetamide
- Key Differences :
- The acetamide nitrogen is modified with a phenylcarbamothioyl group.
- A pyridinyl group replaces the 3-methylbenzyl substituent on the indole.
- Implications :
Functional Analogues in Drug Discovery
Indomethacin Analogs ():
2-(1-(4-chlorobenzoyl)-5-methoxy-2′-trifluoromethyl-1H-indol-3-yl)ethanoic acid
- Key Differences :
- A carboxylic acid group replaces the acetamide moiety.
- The trifluoromethyl group is on the indole’s benzene ring.
- Implications :
- The carboxylic acid group enables COX enzyme inhibition (a hallmark of NSAIDs), whereas the target compound’s acetamide group may favor kinase or protease inhibition.
- Trifluoromethyl placement on the indole core could influence steric interactions in binding sites .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
